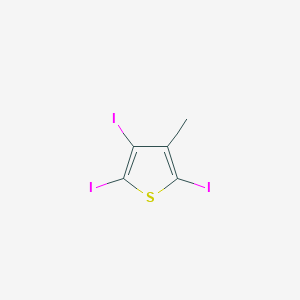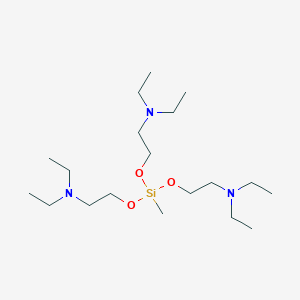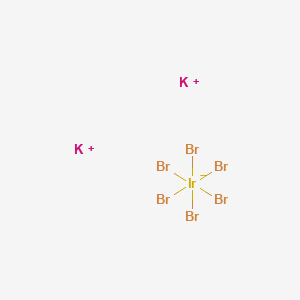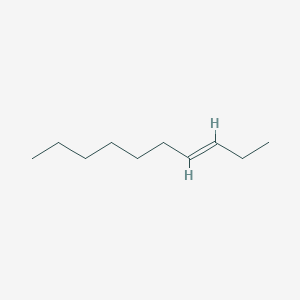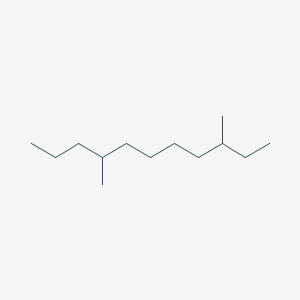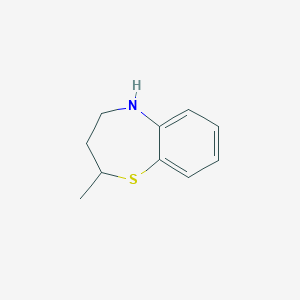![molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2](/img/structure/B95703.png)
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is a compound that can be synthesized through the hydrosilylation of methylenecyclopropane and methylenecyclobutane with dichloro(methyl)silane. This process not only adds to the multiple bonds present in the starting materials but also opens the three-membered ring structures, leading to the formation of various chlorinated silicon-methylene compounds, including dichloro(cyclopropylmethyl)methylsilane and 1,4-bis(dichloromethylsilyl)butane .
Synthesis Analysis
The synthesis of chlorinated silicon-methylene compounds, such as those mentioned above, involves the thermal decomposition of methyl-chlorosilanes at high temperatures, specifically around 700°C. This method yields a range of products, including liquids of varying viscosities, colorless crystalline substances, and meltable yellow to red compounds that are soluble in benzene. The silicon atoms in these compounds are connected via carbon atoms, and those with three or more silicon atoms form ring structures known as Si-chlorinated Cyclocarbosilanes .
Molecular Structure Analysis
The molecular structure of the synthesized compounds features silicon atoms linked through carbon atoms. In the case of compounds with three or more silicon atoms, they are arranged in ring-like structures. These ring structures are referred to as Si-chlorinated Cyclocarbosilanes, indicating the presence of silicon, chlorine, and carbon in a cyclic configuration .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex. For instance, dichloro(cycloalkylmethyl)methylsilanes can be converted into (cycloalkylmethyl)(diethynyl)methylsilanes by reacting with ethynylmagnesium bromide. Additionally, the reaction of bis(bromomagnesioethynyl)(cyclobutylmethyl)methylsilane with dichlorodimethylsilane can lead to the formation of cyclotetrasilaethyne, which is characterized by methyl and cyclobutyl groups. Furthermore, from 1,4-bis-[dichloro(methyl)silyl]butane, highly unsaturated silahydrocarbons with an endocyclic tetramethylene bridge can be synthesized, indicating the versatility of these compounds in forming various complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized chlorinated silicon-methylene compounds vary. They can range from liquids of different viscosities to colorless crystalline substances, and even to meltable compounds that exhibit colors from yellow to red. These compounds demonstrate solubility in benzene, which is a significant characteristic for their potential applications. The thermal decomposition method used for their synthesis at 700°C indicates their thermal stability up to that temperature. The specific properties of each compound depend on the number of silicon atoms present and their arrangement, whether in linear or cyclic forms .
科学的研究の応用
Synthesis of Polyfluoroalkyl Compounds The silanes containing dichloro(methyl)silane have been used in the synthesis of polyfluoroalkyl compounds, including the preparation of polysiloxanes, which are valuable in various industrial applications due to their high thermal stability and unique physical properties (Coy, Fitton, Haszeldine, Newlands, & Tipping, 1974).
Organosilane Synthesis Research indicates the utility of dichloro(methyl)silane in the production of organosilanes. These organosilanes have significant applications in materials science, especially in creating silicon-based polymers and other silicon-containing organic compounds (Strohmann, Lüdtke, & Wack, 1996).
Hydrosilylation Reactions The compound has been involved in hydrosilylation reactions, which are essential in modifying organic compounds with silicon-containing groups. This is crucial in the development of new materials with enhanced properties (Yarosh, Zhilitskaya, Yarosh, Albanov, & Voronkov, 2004).
Polymerization Catalysts It has been employed as a component in the synthesis of catalysts for polymerization processes, contributing to the development of polymers with specific characteristics (Chen, Rausch, & Chien, 1995).
Synthesis of Silicon-Based Fluorescent Materials Research also indicates its use in the synthesis of silicon-based fluorescent materials, which have potential applications in sensing and imaging technologies (Wang, Wang, Wang, & Feng, 2014).
特性
CAS番号 |
18243-10-2 |
|---|---|
製品名 |
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] |
分子式 |
C4H10Cl6Si3 |
分子量 |
355.1 g/mol |
IUPAC名 |
dichloro-bis[[dichloro(methyl)silyl]methyl]silane |
InChI |
InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |
InChIキー |
DMBOORLKGDADEQ-UHFFFAOYSA-N |
SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
正規SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



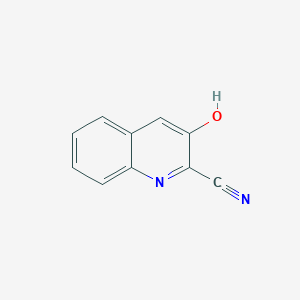
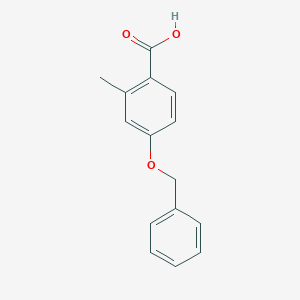
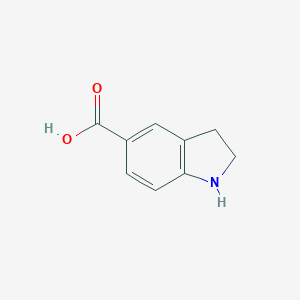
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
